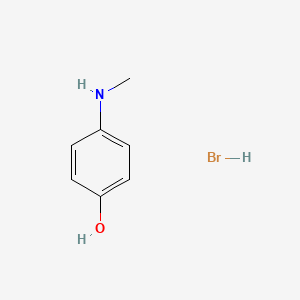
4-(Methylamino)phenol hydrobromide
Cat. No. B1359728
M. Wt: 204.06 g/mol
InChI Key: FXFPAMKEUJSDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06683201B2
Procedure details


A solution of 30 g (219 mmol) N-methyl-p-anisidine was dissolved in 250 ml 62% aqueous HBr and 435 ml acetic acid. The reaction mixture was heated to 110° C. for 8 h, cooled and evaporated to yield 44.1 g (99%) of 4-Methylamino-phenol hydrobromide (1:1) as a brown solid, MS: 124 (MH+).



Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([O:7]C)=[CH:5][CH:4]=1.[BrH:11]>C(O)(=O)C>[BrH:11].[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([OH:7])=[CH:5][CH:4]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC=C(OC)C=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Two
|
Name
|
|
|
Quantity
|
435 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.CNC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.1 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
